molecular formula C8H7ClO4S B1582680 Methyl 3-(chlorosulfonyl)benzoate CAS No. 63555-50-0

Methyl 3-(chlorosulfonyl)benzoate

Cat. No. B1582680
CAS RN: 63555-50-0
M. Wt: 234.66 g/mol
InChI Key: SQIBNKUEUWGZBH-UHFFFAOYSA-N
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Patent
US08048909B2

Procedure details

A solution (20 mL) of 3-(chlorosulfonyl)benzoyl chloride (2.4 g) in dichloromethane was cooled to 0° C., and pyridine (791 mg) and methanol (320 mg) were added. The reaction mixture was stirred at room temperature for 2 hr, and the solvent was evaporated under reduced pressure. The residue was filtrated, washed with a mixed solvent of ethyl acetate and isopropyl ether, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→4:1) to give the title compound as a colorless oil (yield 2.17 g, 92%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
791 mg
Type
reactant
Reaction Step Two
Quantity
320 mg
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8](Cl)=[O:9])(=[O:4])=[O:3].N1C=CC=CC=1.[CH3:20][OH:21]>ClCCl>[Cl:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([O:21][CH3:20])=[O:9])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(=O)Cl)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
791 mg
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
320 mg
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The residue was filtrated
WASH
Type
WASH
Details
washed with a mixed solvent of ethyl acetate and isopropyl ether
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→4:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClS(=O)(=O)C=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.17 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.